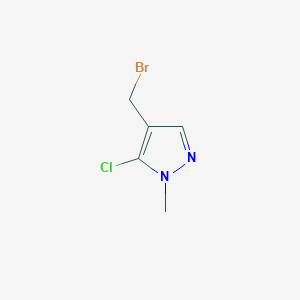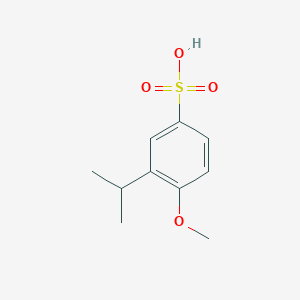
3-Isopropyl-4-methoxybenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-4-methoxybenzenesulfonic acid: is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of an isopropyl group, a methoxy group, and a sulfonic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-4-methoxybenzenesulfonic acid typically involves the sulfonation of 3-Isopropyl-4-methoxybenzene. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced sulfonation techniques and catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-4-methoxybenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid, halogens, and alkyl halides are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-Isopropyl-4-methoxybenzenesulfonic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in biochemical studies to investigate the effects of sulfonic acids on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Isopropyl-4-methoxybenzenesulfonic acid involves its interaction with molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
- 4-Methoxybenzenesulfonic acid
- 3-Isopropylbenzenesulfonic acid
- 4-Isopropylbenzenesulfonic acid
Comparison: 3-Isopropyl-4-methoxybenzenesulfonic acid is unique due to the presence of both isopropyl and methoxy groups on the benzene ring, which can influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, acidity, and reactivity profiles, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C10H14O4S |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
4-methoxy-3-propan-2-ylbenzenesulfonic acid |
InChI |
InChI=1S/C10H14O4S/c1-7(2)9-6-8(15(11,12)13)4-5-10(9)14-3/h4-7H,1-3H3,(H,11,12,13) |
InChI Key |
NVKZTDRJRYALHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B13134455.png)
![(R)-N-(Quinuclidin-3-yl)-[2,2'-bithiophene]-5-carboxamide](/img/structure/B13134460.png)

![6-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13134477.png)
![3-Amino-2-methylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B13134478.png)
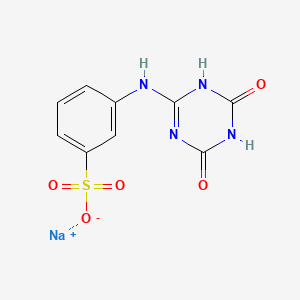
![6-Methoxy-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13134489.png)
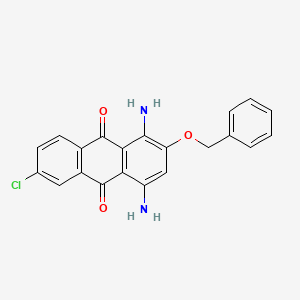

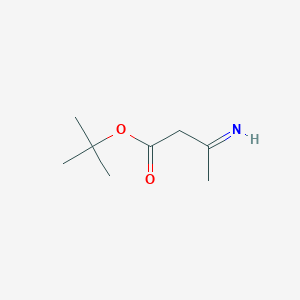
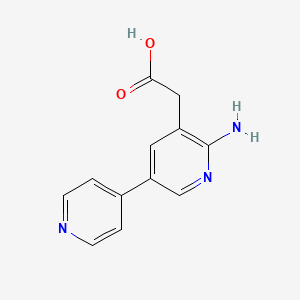
![Benzoicacid,2-[bis(methoxycarbonyl)amino]-5-chloro-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-,methylester](/img/structure/B13134518.png)

